molecular formula C7H2ClF3N4 B11786030 4-Chloro-2-(trifluoromethyl)pteridine

4-Chloro-2-(trifluoromethyl)pteridine

Cat. No.: B11786030
M. Wt: 234.56 g/mol
InChI Key: LXKWKBJLOSWGLP-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)pteridine is a chemical compound known for its unique structure and properties. It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of chloro and trifluoromethyl groups in its structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)pteridine typically involves the introduction of chloro and trifluoromethyl groups into the pteridine core. One common method is the chlorination of 2-(trifluoromethyl)pteridine using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)pteridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)pteridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)pteridine involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-2-(trifluoromethyl)pteridine is unique due to its pteridine core structure, which is less common compared to pyridine or phenyl derivatives. The combination of chloro and trifluoromethyl groups in the pteridine ring system provides distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C7H2ClF3N4

Molecular Weight

234.56 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)pteridine

InChI

InChI=1S/C7H2ClF3N4/c8-4-3-5(13-2-1-12-3)15-6(14-4)7(9,10)11/h1-2H

InChI Key

LXKWKBJLOSWGLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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